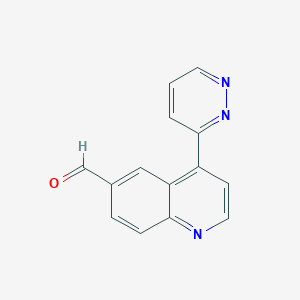
4-Pyridazin-3-ylquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridazin-3-ylquinoline-6-carbaldehyde is a heterocyclic compound that combines the structural features of pyridazine and quinoline. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of both pyridazine and quinoline rings in a single molecule can impart unique chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazin-3-ylquinoline-6-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of a pyridazine derivative with a quinoline aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridazin-3-ylquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: 4-Pyridazin-3-ylquinoline-6-carboxylic acid
Reduction: 4-Pyridazin-3-ylquinoline-6-methanol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-Pyridazin-3-ylquinoline-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Pyridazin-3-ylquinoline-6-carbaldehyde depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., minaprine, relugolix) share structural similarities and exhibit diverse pharmacological activities.
Quinoline Derivatives: Compounds such as chloroquine and camptothecin are well-known quinoline derivatives with significant therapeutic applications.
Uniqueness
4-Pyridazin-3-ylquinoline-6-carbaldehyde is unique due to the combination of pyridazine and quinoline rings in a single molecule. This dual-ring structure can provide a broader range of biological activities and enhance the compound’s potential as a versatile scaffold for drug development.
Eigenschaften
Molekularformel |
C14H9N3O |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
4-pyridazin-3-ylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H9N3O/c18-9-10-3-4-13-12(8-10)11(5-7-15-13)14-2-1-6-16-17-14/h1-9H |
InChI-Schlüssel |
ZOLFPWLUIQHFGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1)C2=C3C=C(C=CC3=NC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


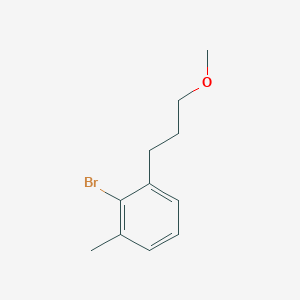
![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)

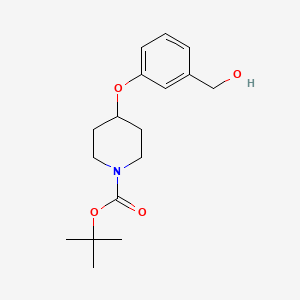
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
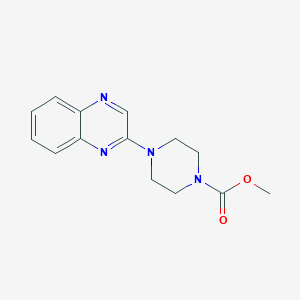
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
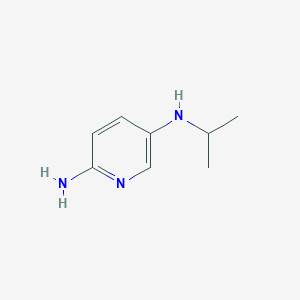
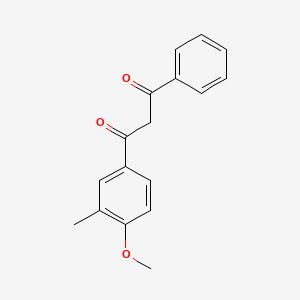
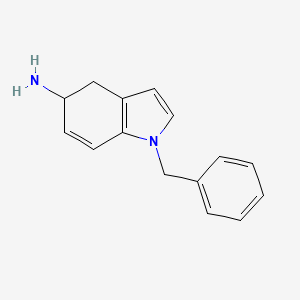
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)


